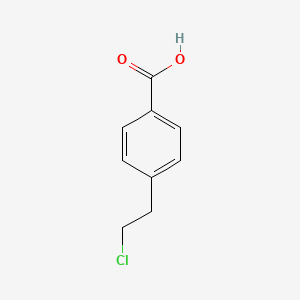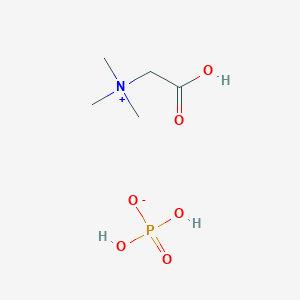
Betaine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaine phosphate is a chemical compound that combines betaine, a naturally occurring compound found in many organisms, with phosphate Betaine is known for its role as an osmoprotectant and methyl group donor, while phosphate is a vital component in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaine phosphate can be synthesized through the reaction of betaine with phosphoric acid. The reaction typically occurs in an aqueous solution, where betaine is dissolved in water and then mixed with phosphoric acid. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. One common method involves the use of accelerated solvent extraction coupled with solid-phase extraction. This method allows for the efficient isolation and purification of betaine from natural sources, which can then be reacted with phosphoric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Betaine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde and other oxidation products.
Reduction: Reduction reactions can convert this compound back to betaine.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include betaine aldehyde, dimethylglycine, and other derivatives of betaine .
Scientific Research Applications
Betaine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer for proteins and enzymes.
Biology: this compound is studied for its role in osmoregulation and as a methyl group donor in metabolic pathways.
Medicine: It has potential therapeutic applications in treating conditions related to homocysteine metabolism and liver diseases.
Industry: this compound is used in the production of functional foods and dietary supplements due to its health-promoting properties
Mechanism of Action
Betaine phosphate exerts its effects primarily through its role as a methyl group donor. It donates a methyl group to homocysteine, converting it to methionine and dimethylglycine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase. By reducing homocysteine levels, this compound helps prevent conditions associated with elevated homocysteine, such as cardiovascular diseases .
Comparison with Similar Compounds
Choline: A precursor to betaine, involved in similar metabolic pathways.
Dimethylglycine: A product of betaine metabolism, with similar methyl donor properties.
Uniqueness: Betaine phosphate is unique due to its combined properties of betaine and phosphate. This combination enhances its stability and solubility, making it more effective in certain applications compared to its individual components .
Properties
CAS No. |
58823-88-4 |
|---|---|
Molecular Formula |
C5H14NO6P |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
phosphoric acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.H3O4P/c1-6(2,3)4-5(7)8;1-5(2,3)4/h4H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
RDQMORJTLICVPR-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)O.OP(=O)(O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



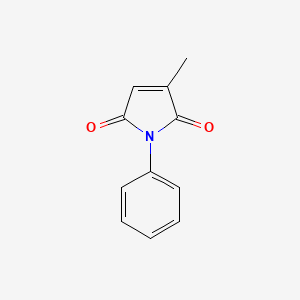
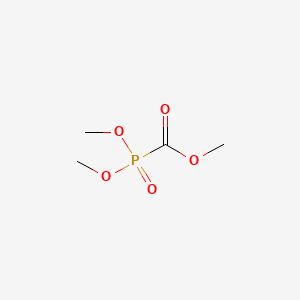
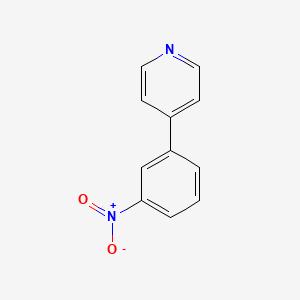

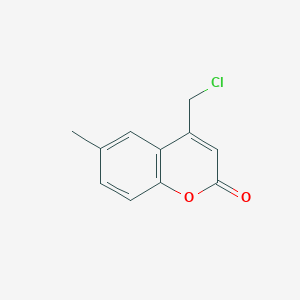
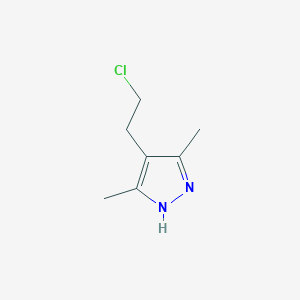
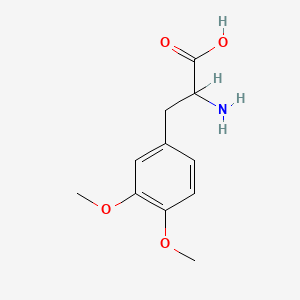

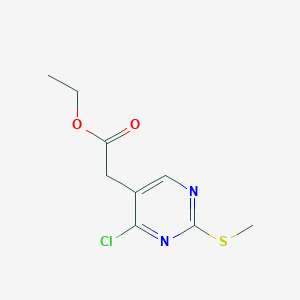
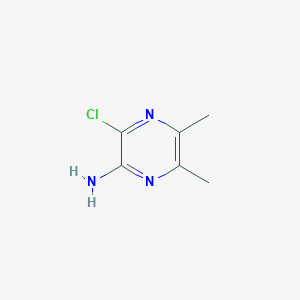
![4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile](/img/structure/B1582310.png)
